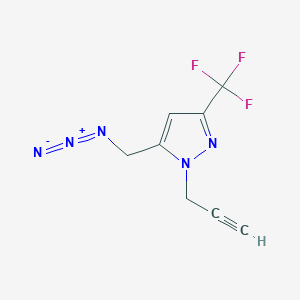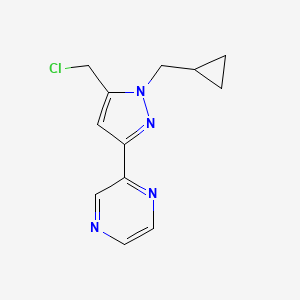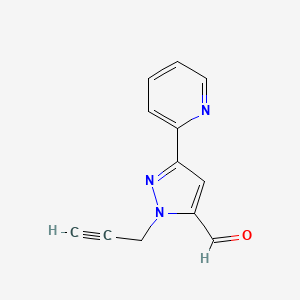
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, commonly referred to as DFTP, is a compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various experiments due to its unique properties. DFTP has been used in various studies to explore its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Antifungal Activity
Research has demonstrated the antifungal potential of pyrazole derivatives. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, displaying moderate to excellent activities. One compound exhibited higher antifungal activity than boscalid, a commercial fungicide, highlighting the compound's potential in agricultural applications to combat fungal diseases (Shijie Du et al., 2015).
Antidepressant Activity
Pyrazole derivatives have also been evaluated for their antidepressant properties. A study synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and assessed their effectiveness in reducing immobility time in animal models, comparing favorably to imipramine, a known antidepressant. This suggests potential therapeutic applications for pyrazole derivatives in treating depression (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
Antimicrobial Activity
Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives showed antimicrobial activity against a range of bacteria and fungi. The study indicated that the type of Schiff base moiety influences the antimicrobial effectiveness, suggesting a potential route for developing new antimicrobial agents (A. Hamed et al., 2020).
Corrosion Inhibition
Pyrazole derivatives have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds showed promising results in protecting steel against corrosion, adhering to the Langmuir isotherm and providing a cost-effective and environmentally friendly alternative to conventional corrosion inhibitors (M. Motawea & M. Abdelaziz, 2015).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of pyrazole derivatives, exploring their structural features, reactivity, and potential applications. For instance, the synthesis of functionalized thiophene-based pyrazole amides highlighted the use of various catalytic approaches, offering insights into their structural characteristics and nonlinear optical properties, indicating potential applications in materials science (Iram Kanwal et al., 2022).
properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-9(11)13-7(8(14)15)3-6(12-13)5-1-2-16-4-5/h1-4,9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAUHJDDKMJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















